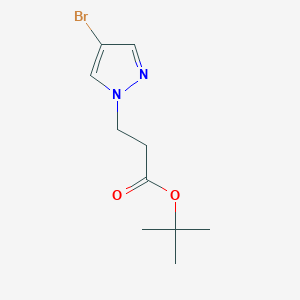

tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate

Description

Properties

IUPAC Name |

tert-butyl 3-(4-bromopyrazol-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2O2/c1-10(2,3)15-9(14)4-5-13-7-8(11)6-12-13/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXELZKLIHFBQDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCN1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with 4-bromo-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the ester group.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the pyrazole ring.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the ester group.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield pyrazole derivatives with various functional groups, while oxidation reactions can produce pyrazole N-oxides .

Scientific Research Applications

Synthetic Applications

Building Block in Organic Synthesis

tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of various functional groups, making it valuable in the development of pharmaceuticals and agrochemicals.

Reactivity and Transformation

The compound can undergo various chemical transformations, including:

- Substitution Reactions : It can react with nucleophiles to form derivatives that may have enhanced biological activities.

- Coupling Reactions : It can be utilized in cross-coupling reactions to synthesize biaryl compounds, which are important in drug discovery .

Biological Applications

Medicinal Chemistry

Research indicates that this compound exhibits potential therapeutic properties:

- Anti-inflammatory Activity : Studies have shown that compounds with similar structures can inhibit inflammatory pathways, suggesting that this compound may also possess anti-inflammatory effects .

- Anticancer Properties : In vitro studies demonstrated that related pyrazole derivatives could significantly inhibit cell proliferation in various cancer cell lines, with IC50 values indicating potent activity against prostate cancer cells .

- Enzyme Inhibition : The compound has been investigated for its ability to act as an enzyme inhibitor, particularly targeting pathways involved in cell survival and proliferation .

Data Table: Biological Activities Overview

In Vitro Studies

A study reported that related pyrazole compounds exhibited significant inhibition of prostate cancer cell proliferation with IC50 values ranging from 2.30 to 5.18 µM. These findings suggest that this compound could have similar effects, warranting further investigation into its anticancer potential .

In Vivo Studies

Animal model studies indicated notable anti-inflammatory effects for pyrazole derivatives comparable to standard treatments. This suggests that this compound could be a candidate for therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

Research has shown that modifications on the pyrazole ring can enhance biological activity. For example, substituents at the 4-position significantly affect potency against androgen receptors and other biological targets, indicating a pathway for optimizing the compound's therapeutic efficacy .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate is primarily related to its ability to interact with specific molecular targets. The brominated pyrazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The ester group can undergo hydrolysis, releasing the active pyrazole moiety, which can then interact with enzymes, receptors, or other proteins involved in various biological pathways .

Comparison with Similar Compounds

Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate

- Molecular Formula : C₇H₉BrN₂O₂

- Molecular Weight : 233.06 g/mol

- Key Differences : Replaces the tert-butyl ester with a methyl group, reducing steric bulk and molecular weight.

- Labeled as irritant and stored at room temperature .

Heterocyclic Variations

tert-Butyl 3-(4,6,6-trimethyl-2-oxo-3-phenyloctahydrobenzo[d]oxazol-4-yl)propanoate

- Molecular Formula: Not explicitly provided but includes a benzo[d]oxazol moiety, phenyl group, and cyclohexane ring.

- Key Differences : Incorporates a rigid bicyclic structure with an oxazole ring, increasing complexity and molecular weight.

- Physical Properties : Solid at room temperature (melting point 122–124°C ) due to enhanced crystallinity from the aromatic and heterocyclic systems .

- Applications : Likely used in drug discovery for targeting biological receptors due to its fused heterocycle.

Functional Group Modifications

tert-Butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate

- Molecular Formula : C₁₄H₂₈O₆ (simplified chain structure)

- Key Differences : Replaces the bromopyrazole with a hydrophilic PEG-like chain.

- Physical Properties : Colorless oil, similar to the target compound, but with higher water solubility due to ether linkages .

- Applications: Potential use in prodrugs or polymer chemistry for enhancing solubility.

Complex Heterocyclic Derivatives

Pyrimido[4,5-d][1,3]oxazine-containing Compound (15a)

Biological Activity

Tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including anticancer properties, anti-inflammatory effects, and implications in microbial infections.

Chemical Structure and Properties

The compound has the molecular formula C₁₀H₁₅BrN₂O₂ and features a tert-butyl group attached to a propanoate moiety, with a 4-bromo-1H-pyrazole substituent. The presence of the bromine atom enhances its reactivity and biological profile.

Anticancer Activity

Research indicates that compounds with similar pyrazole structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The following table summarizes findings related to the IC50 values of related compounds:

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanoate | 5.85 | MCF-7 |

| Benzamide derivatives | 4.53 | A549 |

Note: Specific IC50 values for this compound were not found in the available literature.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The presence of the bromine atom may enhance this inhibitory effect, making it a candidate for further investigation in inflammatory diseases.

The biological activities of pyrazole derivatives often involve modulation of signaling pathways associated with cell proliferation and apoptosis. For example, certain pyrazole compounds have been shown to induce apoptosis in cancer cells through caspase activation and inhibition of survival pathways.

Case Studies

Several studies highlight the efficacy of pyrazole derivatives in preclinical models:

- Inhibition of Tumor Growth : A study demonstrated that pyrazole derivatives could significantly reduce tumor size in xenograft models by inducing apoptosis and inhibiting angiogenesis.

- Synergistic Effects : Combinations of pyrazole derivatives with standard chemotherapeutic agents have shown enhanced efficacy against resistant cancer cell lines, suggesting a potential for combination therapies.

Q & A

Q. What are the standard synthetic routes for preparing tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer: A common approach involves coupling 4-bromo-1H-pyrazole with tert-butyl propanoate derivatives under nucleophilic substitution or palladium-catalyzed cross-coupling conditions. Optimization may include adjusting solvent polarity (e.g., DCM or isopropanol), temperature (e.g., reflux at 80–100°C), and catalyst systems (e.g., trifluoroacetic acid for acid-mediated coupling). For example, details a similar synthesis using nitrogen-purged reactions and blue-light LED irradiation to enhance regioselectivity. Purification via silica gel chromatography (hexane/ethyl acetate gradients) is typical, with yields improved by iterative solvent extractions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer:

- 1H/13C NMR : Focus on the tert-butyl group (δ ~1.4 ppm for 9H singlet in 1H NMR; δ ~80–85 ppm in 13C NMR) and pyrazole protons (δ ~7.5–8.5 ppm for aromatic protons). The bromine substituent induces distinct splitting patterns .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with precision ≤2 ppm error. reports LC-MS validation (m/z 405.1 for a related compound) to verify purity .

- IR : Look for ester carbonyl stretches (~1720 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .

Q. How can researchers ensure the purity of this compound, and what challenges arise during purification?

- Methodological Answer: Silica gel column chromatography is standard, but co-elution of byproducts (e.g., unreacted pyrazole or tert-butyl intermediates) may occur. Gradient elution (e.g., 5–30% ethyl acetate in hexane) improves resolution. highlights post-reaction workup with aqueous washes (HCl or NaHCO3) to remove acidic/basic impurities before chromatography . For polar contaminants, preparative HPLC (C18 columns, H2O/MeCN gradients) is effective, as demonstrated in .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromine substitution in this compound under varying reaction conditions?

Q. How does the steric bulk of the tert-butyl group influence the reactivity of this compound in downstream coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer: The tert-butyl group may hinder transmetalation in cross-coupling reactions. To mitigate this, use bulky phosphine ligands (e.g., SPhos) or elevated temperatures (80–110°C) to enhance catalyst turnover. demonstrates successful coupling of tert-butyl carbamates with aryl amines in isopropanol/TFA mixtures, achieving >90% conversion via optimized ligand-metal ratios .

Q. What are the stability profiles of this compound under different storage conditions, and how can decomposition pathways be monitored?

- Methodological Answer: Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with LC-MS tracking can identify degradation products (e.g., ester hydrolysis to carboxylic acid). notes that tert-butyl esters are prone to acid-catalyzed cleavage; thus, storage under anhydrous conditions (argon atmosphere, 4°C) is critical. Periodic NMR analysis (e.g., loss of tert-butyl signals) quantifies degradation .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

- Methodological Answer: Systematic replication of protocols with controlled variables (e.g., reagent purity, moisture levels) is essential. highlights discrepancies in reflux durations (10 h vs. 24 h) impacting yields. Use of internal standards (e.g., 1,3,5-trimethoxybenzene) during LC-MS analysis ensures accurate yield calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.